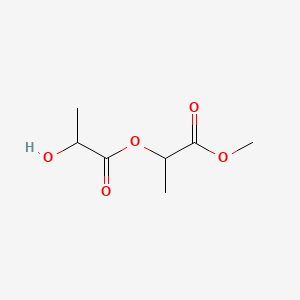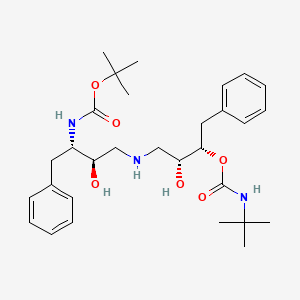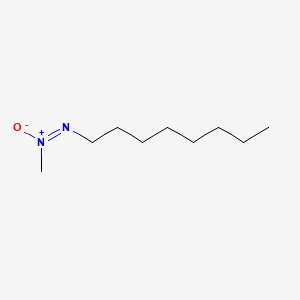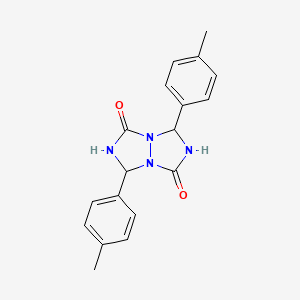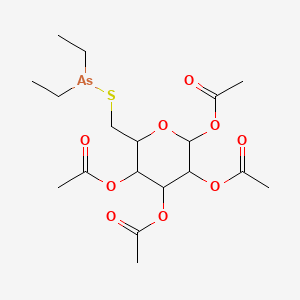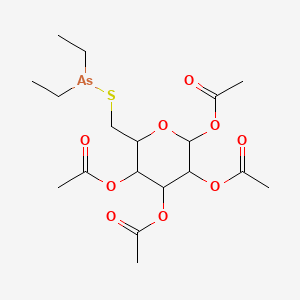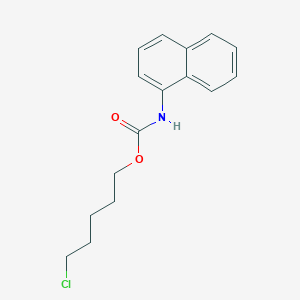
5-Chloropentyl naphthalen-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropentyl naphthalen-1-ylcarbamate is a synthetic compound known for its structural complexity and potential applications in various fields. It is a derivative of naphthalene and carbamate, characterized by the presence of a chloropentyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropentyl naphthalen-1-ylcarbamate typically involves the reaction of naphthalene-1-ylcarbamate with 5-chloropentyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloropentyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylcarbamate derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloropentyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylcarbamate derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chloropentyl group .
Wissenschaftliche Forschungsanwendungen
5-Chloropentyl naphthalen-1-ylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloropentyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cellular growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoropentyl naphthalen-1-ylcarbamate: Similar in structure but with a fluorine atom instead of chlorine.
5-Chloropentyl indole-3-carboxylate: Another compound with a chloropentyl group but different core structure.
5-Chloropentyl naphthalen-1-ylcarboxamide: Similar structure but with a carboxamide group instead of carbamate
Uniqueness
Its chloropentyl group, in particular, allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
6947-82-6 |
|---|---|
Molekularformel |
C16H18ClNO2 |
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
5-chloropentyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C16H18ClNO2/c17-11-4-1-5-12-20-16(19)18-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2,(H,18,19) |
InChI-Schlüssel |
OMYNABFEZGBTSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





